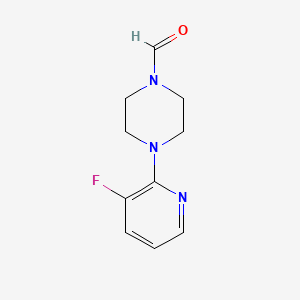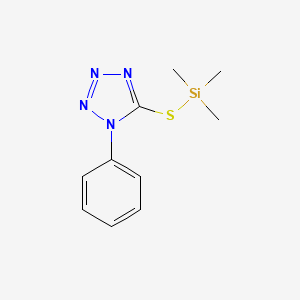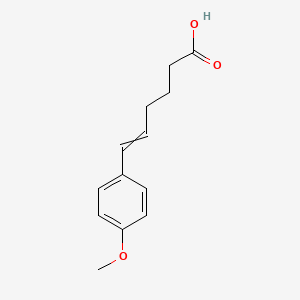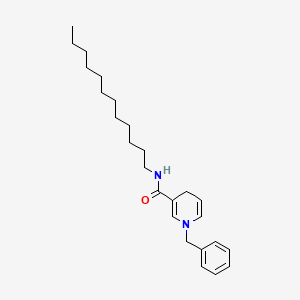
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide is a chemical compound belonging to the class of 1,4-dihydropyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dihydropyridines, including 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide, typically involves multicomponent reactions. One of the most common methods is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 1,4-dihydropyridines can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels, leading to the inhibition of calcium influx into cells. This results in various physiological effects, such as vasodilation and reduced blood pressure . The compound may also interact with other molecular targets and pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the treatment of high blood pressure and angina.
Uniqueness: 1-Benzyl-N-dodecyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features, such as the presence of a benzyl and a dodecyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other 1,4-dihydropyridines .
Eigenschaften
CAS-Nummer |
83239-12-7 |
|---|---|
Molekularformel |
C25H38N2O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
1-benzyl-N-dodecyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C25H38N2O/c1-2-3-4-5-6-7-8-9-10-14-19-26-25(28)24-18-15-20-27(22-24)21-23-16-12-11-13-17-23/h11-13,15-17,20,22H,2-10,14,18-19,21H2,1H3,(H,26,28) |
InChI-Schlüssel |
CCAHGEVRIAIQGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1=CN(C=CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


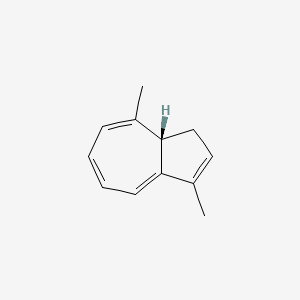
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
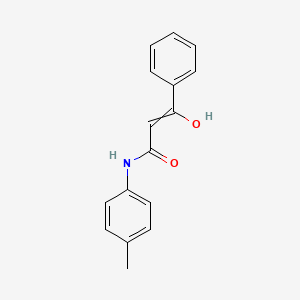
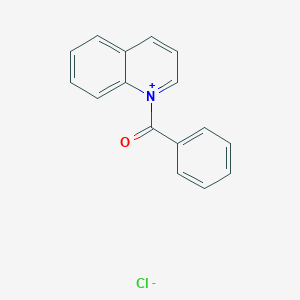
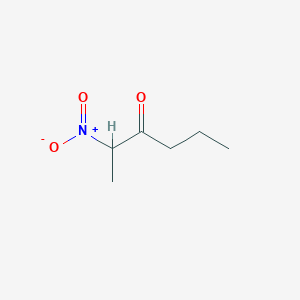
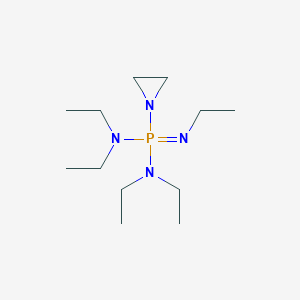
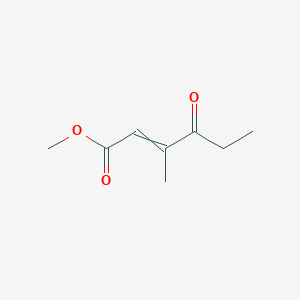
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
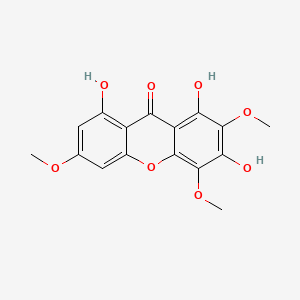
![2-[(3,4-Dichlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14418522.png)
